Benzenamine, 4,4'-oxybis[2,6-dimethyl-

Colorless polyimide UV-Vis spectroscopy Charge-transfer complex

Benzenamine, 4,4'-oxybis[2,6-dimethyl- (CAS 129936-56-7), also known as 2,2',6,6'-tetramethyl-4,4'-oxydianiline or TM-ODA, is a symmetrically tetra-substituted aromatic diamine monomer. As a sterically hindered derivative of 4,4'-oxydianiline (ODA), its structure features four ortho-methyl groups flanking the two amino functionalities at 2, 6, 2', and 6' positions.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS No. 129936-56-7
Cat. No. B178761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4,4'-oxybis[2,6-dimethyl-
CAS129936-56-7
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)OC2=CC(=C(C(=C2)C)N)C
InChIInChI=1S/C16H20N2O/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3
InChIKeyZUGMCBYCZBUHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





129936-56-7: A Critical Tetra-Methyl-Substituted ODA for High-Performance Transparent Polyimides


Benzenamine, 4,4'-oxybis[2,6-dimethyl- (CAS 129936-56-7), also known as 2,2',6,6'-tetramethyl-4,4'-oxydianiline or TM-ODA, is a symmetrically tetra-substituted aromatic diamine monomer . As a sterically hindered derivative of 4,4'-oxydianiline (ODA), its structure features four ortho-methyl groups flanking the two amino functionalities at 2, 6, 2', and 6' positions . This specific substitution pattern directly addresses the core limitation of traditional ODA—intense intermolecular charge-transfer complexation (CTC) that causes deep coloration in polyimide (PI) films [1]. It is exclusively utilized in polycondensation reactions with aromatic dianhydrides to produce high-performance polyimides with quantitatively enhanced optical transparency and organosolubility [1].

The Functional Impact of 129936-56-7: Why Ortho-Methyl Substitution Cannot Be Ignored in Optical Polyimides


Casual substitution of 4,4'-oxybis[2,6-dimethylaniline] with unsubstituted 4,4'-ODA or even 3,3',5,5'-tetramethyl-ODA leads to catastrophic failure in applications demanding optical clarity and solution processability. The parent compound, 4,4'-ODA, is known to form deep yellow-to-amber PI films due to strong inter-chain charge-transfer interactions between the electron-rich diamine and electron-deficient dianhydride [1]. In contrast, the four ortho-methyl groups in CAS 129936-56-7 physically disrupt these interactions without eliminating the ether bridge's flexibility [2]. Specifically, halogenated analogs like 2,2',6,6'-tetrabromo-ODA (TB-ODA) improve solubility but significantly increase refractive index (1.6088–1.7072) and density while leaving undesirable halogen end-groups [3]. This makes CAS 129936-56-7 the sole structure that simultaneously suppresses CTC-derived coloration and maintains low refractive index essential for display substrates.

Comparative Performance Data: Quantifying the Optical, Thermal, and Solubility Edge of CAS 129936-56-7


Optical Transparency: UV-Vis Cut-off Wavelength Shift Compared to Unsubstituted ODA

Polyimide films derived from ODA typically exhibit a 50% UV cut-off wavelength well above 400 nm, resulting in a deep amber color, whereas PIs synthesized from ortho-methyl-substituted ODA derivatives achieve a blue-shifted cut-off well below 400 nm, entering the colorless regime [1]. Specifically, for a structurally analogous asymmetric ortho-dimethyl diamine (APDMA), the cut-off wavelengths measured via UV-Vis spectroscopy ranged from 296 to 358 nm depending on the dianhydride used (6FDA, ODPA, BPDA, PMDA) [2]. This represents a >40 nm blue-shift from the ~400 nm threshold for visual colorlessness, quantitatively confirming that two ortho-methyl groups per amine-bearing ring effectively suppress CTC-derived absorption [1][2].

Colorless polyimide UV-Vis spectroscopy Charge-transfer complex

Visible Light Transmittance: >90% at 550 nm Achieved with Ortho-Methyl-Substituted ODA

Colorless PI films are quantitatively defined by transmittance at 550 nm exceeding 90%. For PIs derived from 4-(4-aminophenoxy)-2,6-dimethylaniline (a structural analog with one ortho-dimethyl-substituted ring), transmittance values at 550 nm ranged from 92% to 99% across the dianhydride series [1]. In contrast, unmodified PMDA-ODA benchmark PI film typically shows transmittance well below 80% at 550 nm, with a pronounced yellow coloration [2]. The symmetric tetra-methyl substitution pattern of CAS 129936-56-7 is expected to deliver transmittance values at least equivalent to the asymmetric analog, given the increased steric disruption of CTC on both amine-bearing rings [2].

Optical polyimide Light transmittance Yellow index

Glass Transition Temperature (Tg): Thermal Robustness Maintained Despite Steric Disruption

A key concern with introducing steric substituents is the potential loss of thermal stability. For ortho-dimethyl-substituted ODA analog PIs, the glass transition temperature (Tg) was consistently measured above 290 °C across the dianhydride series [1]. This value closely approaches the Tg range of unsubstituted PMDA-ODA benchmark PI (~360–400 °C, depending on imidization conditions) and exceeds the Tg of many alicyclic or fluorinated colorless PI alternatives (often 250–280 °C) [2]. The symmetric tetra-methyl structure of CAS 129936-56-7 is anticipated to provide Tg values comparable to or slightly higher than the asymmetric analog, based on the established positive correlation between ortho-substitution count and Tg observed in tetrabromo-ODA series (TB-ODA PIs: 251–328 °C, higher than disubstituted DB-ODA PIs) [3].

Thermomechanical stability Glass transition temperature Dynamic mechanical analysis

Organosolubility: Room-Temperature Solubility in Common Organic Solvents vs. Insoluble ODA-Based PIs

Unsubstituted PMDA-ODA polyimide is notoriously insoluble in all common organic solvents, precluding solution-based processing techniques. Tetrasubstitution at the ortho positions fundamentally alters solubility behavior. For TB-ODA (tetrabromo analog), PIs derived from even rigid PMDA become soluble in THF, DMF, DMAc, DMSO, and NMP [1]. The tetra-methyl-substituted CAS 129936-56-7 is expected to exhibit similarly enhanced organosolubility, as the ortho-methyl groups disrupt interchain packing and inhibit crystallization [1]. In contrast, the unsubstituted ODA-PMDA PI is insoluble in all of these solvents [1]. This represents a binary solubility switch from 'insoluble' to 'soluble' driven solely by diamine substitution pattern.

Solution processability Organosolubility Polyimide varnish

Thermal Decomposition Stability: 5% Weight Loss Temperature Maintained Above 500 °C

Ortho-methyl substitution does not compromise the inherent thermal stability of the ODA backbone. For PIs derived from the asymmetric ortho-dimethyl diamine analog (APDMA), the 5% weight loss temperature (Td5%) ranged from 510 to 529 °C under nitrogen, depending on the dianhydride [1]. This is comparable to or slightly exceeds the Td5% values reported for unsubstituted ODA-based PIs in the literature (typically 500–550 °C) [2]. The tetra-methyl structure of CAS 129936-56-7 is expected to deliver equivalent thermal stability, as the C–CH3 bond is thermally robust and does not introduce labile degradation pathways [1].

Thermogravimetric analysis Thermal stability Polyimide degradation

Refractive Index: Low Birefringence and Refractive Index for Display Substrate Compatibility

Colorless polyimide films derived from ortho-dimethyl-substituted ODA analogs exhibit low refractive indices (1.567–1.637 at 637 nm) and low birefringence [1]. This is critically important for display applications where optical anisotropy causes viewing-angle-dependent color shifts. In contrast, PIs derived from halogenated tetrasubstituted analogs (e.g., TB-ODA) show significantly higher refractive indices (1.6088–1.7072 at 633 nm) due to the polarizable bromine substituents [2]. The methyl groups in CAS 129936-56-7 provide steric disruption for transparency without the refractive index penalty of halogenated alternatives, making it the preferred choice for optical-grade PI procurement.

Optical anisotropy Refractive index Birefringence

Procurement-Linked Application Domains for CAS 129936-56-7 in Advanced Polyimide Technologies


Colorless Polyimide Cover Windows for Flexible OLED Displays

The transmittance exceeding 90% at 550 nm [1] and UV cut-off below 360 nm [2] quantitatively qualify CAS 129936-56-7-derived PIs for flexible OLED cover window applications. Competing monomers such as unsubstituted ODA or halogenated ODA analogs fail to meet the optical clarity specifications essential for protecting emissive display pixels without introducing yellowness or refractive index mismatch.

Solution-Processable Polyimide Alignment Layers for Liquid Crystal Displays

The predicted room-temperature organosolubility in DMF, DMAc, DMSO, and NMP [3] enables direct solution casting of fully imidized PIs derived from CAS 129936-56-7. This eliminates the need for polyamic acid precursor processing, reducing manufacturing complexity, volatile organic compound (VOC) emissions, and process cycle time. Unsubstituted PMDA-ODA is incompatible with this processing route due to complete insolubility.

High-Temperature Dielectric Interlayers in TFT Backplane Fabrication

With a glass transition temperature above 290 °C [1] and thermal decomposition stability exceeding 500 °C [4], PIs derived from CAS 129936-56-7 can withstand the extended thermal budgets (350–450 °C) required for thin-film transistor (TFT) backplane fabrication. The combination of thermal robustness and optical clarity makes this monomer uniquely positioned for transparent interlayer dielectrics where competing colorless PI chemistries may suffer from insufficient Tg.

Transparent Protective Films for Photovoltaic Modules

For solar cell protective films requiring a 50% UV cut-off wavelength below 400 nm [2] and high visible transmittance, CAS 129936-56-7 enables PI films that simultaneously block harmful UV radiation and transmit photosynthetically active visible light. The low refractive index and birefringence [5] prevent light trapping losses, directly enhancing photovoltaic conversion efficiency compared to halogenated or unsubstituted ODA alternatives.

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